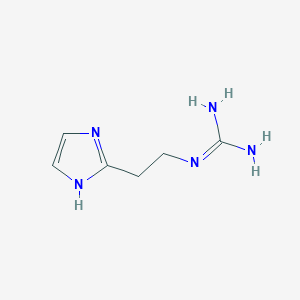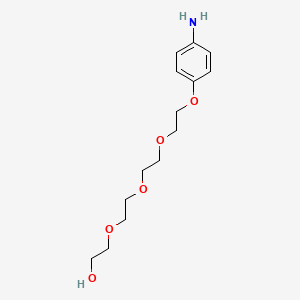
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical development. It is characterized by its multiple ethoxy groups and an aminophenoxy moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol typically involves the reaction of 4-aminophenol with ethylene oxide in the presence of a base. The reaction proceeds through multiple ethoxylation steps to introduce the ethoxy groups. The general reaction conditions include:
Temperature: 0°C to room temperature
Solvent: Pyridine or other suitable organic solvents
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality
Purification steps: Including extraction, washing, and column chromatography to isolate the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the nitro group to an amino group
Substitution: Nucleophilic substitution reactions involving the ethoxy groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Solvents: Commonly used solvents include water, ethanol, and dichloromethane
Major Products
Oxidation products: Quinones and other oxidized derivatives
Reduction products: Amino derivatives
Substitution products: Various substituted ethoxy compounds
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Employed in the development of biochemical assays and probes
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular targets: Enzymes and receptors that interact with the aminophenoxy moiety
Pathways: Involves the modulation of biochemical pathways related to oxidative stress and cellular signaling
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Similar structure but lacks the phenoxy group
2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol: Contains a mercapto group instead of an amino group
Uniqueness
2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol is unique due to its multiple ethoxy groups and the presence of an aminophenoxy moiety, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C14H23NO5 |
|---|---|
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H23NO5/c15-13-1-3-14(4-2-13)20-12-11-19-10-9-18-8-7-17-6-5-16/h1-4,16H,5-12,15H2 |
InChI-Schlüssel |
XDFOANPPLGDQRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


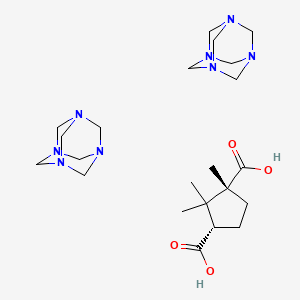

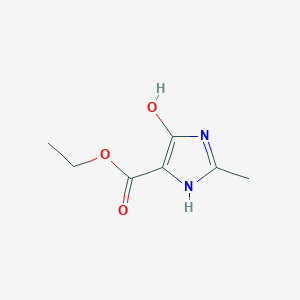

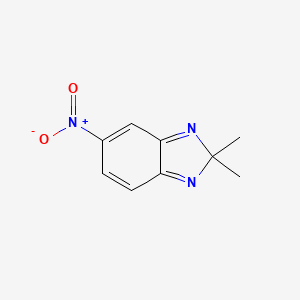
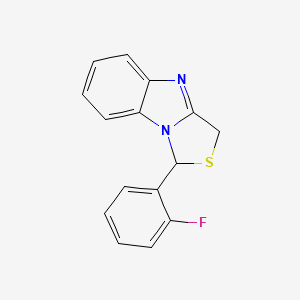
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
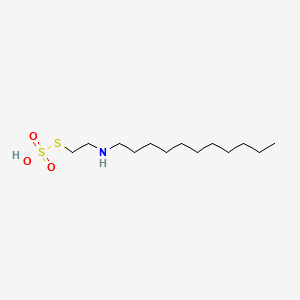
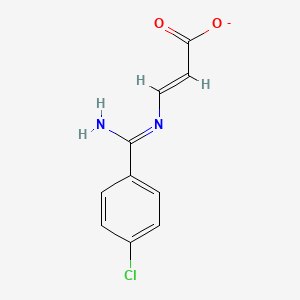

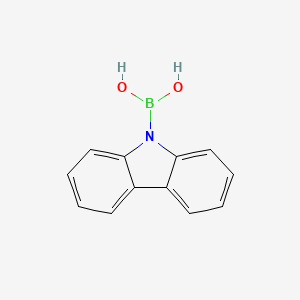
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)
![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
